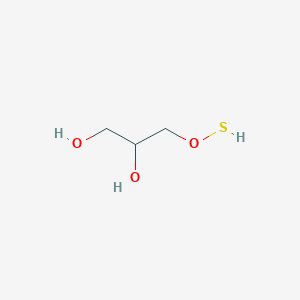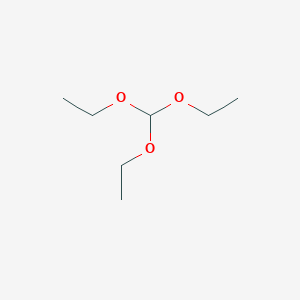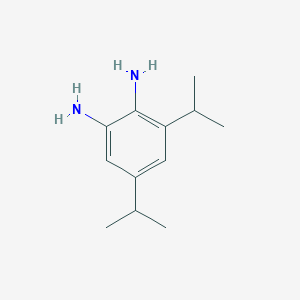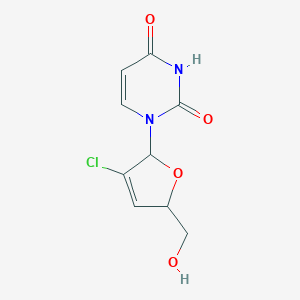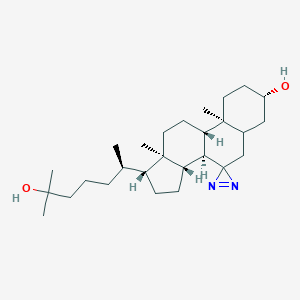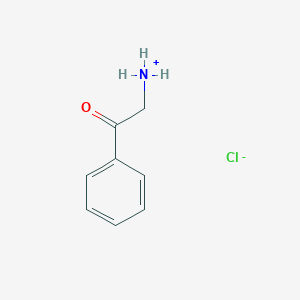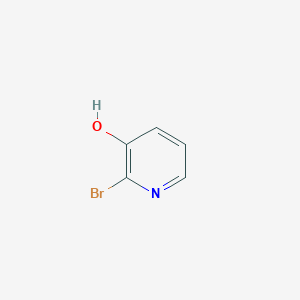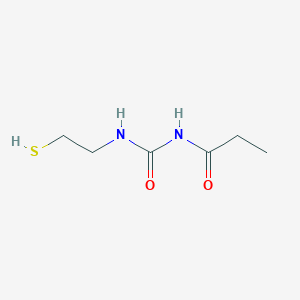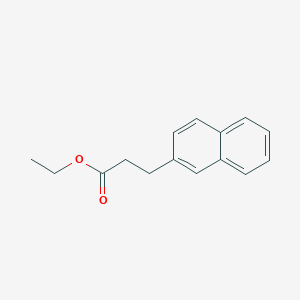
Ethyl 3-(naphthalen-2-yl)propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity : Derivatives of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit promising antibacterial and antifungal properties against various bacteria and fungi (Patel & Patel, 2017).
Anticancer Potential : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]Pyran-8-yl)Oxy]acetate shows significant inhibition of cancer cell proliferation, with its crystal structure being determined (Liu et al., 2018).
Microbiological Evaluation : Novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and 4,5-dihydro-6-(naphthalen-2-yl)-4-aryl-2H-indazol-3-ols have been synthesized and evaluated for microbiological properties (Kanagarajan, Thanusu, & Gopalakrishnan, 2011).
Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives exhibit potential anti-Parkinson's activity, with the 4-thiazolidinone derivative 4c showing high activity in vivo (Gomathy et al., 2012).
Fluorescence in Biological Assays : Amino acid derivatives with 3-(naphthalen-1-ylamino)propanoic acid demonstrate strong fluorescence in ethanol and water at physiological pH, suitable for biological assays (Frade et al., 2007).
Anticonvulsant Activity : [4.4]nonane-3,8-dione derivatives, related to the compound , show potential anticonvulsant activity (Ghareb et al., 2017).
Chemosensor for Metal Ions : Naphthoquinone-based chemosensors exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol-water mixtures, with a color change from orange to intense blue (Gosavi-Mirkute et al., 2017).
Photochemical Reactions : 2-(1-naphthyl)ethyl benzoates exhibit different photochemical reactions, highlighting the diverse reactivity of naphthyl-based compounds (Morley & Pincock, 2001).
Antiviral Activities : Compounds including 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones show promising antiviral activity against the H5N1 virus (Flefel et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl propionate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 3-naphthalen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIHFSJIKHCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554433 | |
| Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(naphthalen-2-yl)propanoate | |
CAS RN |
112598-96-6 | |
| Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



